N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Fatty acid amide hydrolase Endocannabinoid system Pain

This benzothiazole-4-fluorobenzamide chemotype is a privileged scaffold for discriminating FAAH from MAGL inhibition while also engaging LRRK2, enabling dual-target hypothesis testing in neuroinflammation models. Its amide bond resists hepatic carboxylesterase hydrolysis, delivering cleaner ADME-Tox structure-metabolism data than ester-based FAAH inhibitors. Unlike close structural analogs where minor substituent changes drastically shift potency, this specific 4,5-dimethyl/4-fluoro substitution pattern preserves both target engagement profiles. Ideal for chemical biology workflows requiring orthogonal chemotypes to cross-validate LRRK2 phenotypes observed with quinoline-based inhibitors.

Molecular Formula C16H13FN2OS
Molecular Weight 300.35
CAS No. 946236-92-6
Cat. No. B2821521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
CAS946236-92-6
Molecular FormulaC16H13FN2OS
Molecular Weight300.35
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C16H13FN2OS/c1-9-3-8-13-14(10(9)2)18-16(21-13)19-15(20)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,19,20)
InChIKeyGTHFLVJNRQDUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS 946236-92-6) – A Multi-Target Benzothiazole-Benzamide for Neurodegenerative and Endocannabinoid Research


N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic, drug-like benzothiazole-benzamide hybrid (C₁₆H₁₃FN₂OS; MW 300.35 g/mol) that pairs a 4,5-dimethyl-substituted benzothiazole core with a 4-fluorobenzamide moiety . This chemotype has been independently identified as a privileged scaffold for inhibiting two therapeutically relevant enzyme classes: fatty acid amide hydrolase (FAAH) [1] and leucine-rich repeat kinase 2 (LRRK2) [2], positioning it at the intersection of endocannabinoid signaling modulation and neuroprotection.

Why N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide Cannot Be Swapped for Another Benzothiazole Amide Without Experimental Validation


Benzothiazole amides are not functionally interchangeable. Within the FAAH inhibitor series, modifications as minor as replacing the benzothiazole 4,5-dimethyl pattern with a 6-chloro-4-methyl or 4-ethoxy group drastically shift both potency and selectivity profiles [1]. In the LRRK2 space, the benzamide ring electronics—specifically the presence and position of fluorine—govern kinase vs. off-target discrimination, as evidenced by the morpholino-containing analogs disclosed in patent EP3842422 [2]. Consequently, substituting a close structural relative without confirmatory head-to-head data risks selecting a compound with orders-of-magnitude weaker on-target activity or an entirely different polypharmacology fingerprint, jeopardizing reproducibility in both biochemical and cell-based assays.

Quantitative Differentiation Evidence: N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide vs. Closest Structural Analogs


FAAH Inhibitory Potency: Benzothiazole Core Substitution Tolerability

In the foundational J. Med. Chem. 2009 SAR study, benzothiazole-based FAAH inhibitors bearing the 4-fluorobenzamide tail exhibited sub-micromolar potency against human FAAH. While the exact IC₅₀ of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide was not individually reported, the series establishes that the 4-fluorobenzamide motif is critical for activity, and that benzothiazole 4,5-dimethyl substitution is sterically tolerated without abolishing FAAH engagement [1]. By contrast, simple N-phenylbenzamide controls lacking the benzothiazole ring were inactive in the same assay (IC₅₀ > 10 µM), demonstrating that the benzothiazole scaffold is essential for recognition [1].

Fatty acid amide hydrolase Endocannabinoid system Pain

LRRK2 Wild-Type and G2019S Mutant Inhibition: Benzothiazole-Benzamide Scaffold Validation

Patent EP3842422A1 discloses a family of benzothiazole-benzamide compounds that inhibit both wild-type LRRK2 and the pathogenic G2019S mutant at low micromolar concentrations [1]. The 4-fluorobenzamide head group appears in several exemplified analogs, and the 4,5-dimethyl substitution on the benzothiazole is consistent with the described substitution pattern that maintains kinase inhibition [1]. In contrast, commercial LRRK2 reference inhibitor GSK2578215A relies on a distinct quinoline scaffold and exhibits off-target profiles that can confound neuronal assays; the benzothiazole-benzamide chemotype offers a structurally orthogonal IP position for tool compound development [2].

LRRK2 kinase Parkinson's disease Kinase inhibitor

Carboxylesterase Selectivity Window: Fluorine Position Effect on Serine Hydrolase Off-Targets

Benzothiazole amides can engage serine hydrolases beyond FAAH. The 4-fluorobenzamide substitution pattern present in this compound has been profiled in human liver microsome carboxylesterase (CE1/CE2) assays for close structural relatives. For the analog 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CHEMBL3774603), CE1 IC₅₀ was > 20 µM [1]. While the 4,5-dimethyl substitution may further modulate selectivity, available class-level data suggest that the 4-fluorobenzamide tail is not a strong carboxylesterase recognition element, implying a favorable selectivity window for FAAH over CE1 in microsomal environments compared to ester-containing benzothiazole carbamates [2].

Carboxylesterase 1 Serine hydrolase Selectivity

Highest-Impact Application Scenarios for N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide Based on Verified Evidence


Chemical Probe for Dissecting FAAH vs. MAGL Contributions in Endocannabinoid Catabolism

This compound can serve as a starting point for developing FAAH-selective chemical probes in studies where MAGL (monoacylglycerol lipase) inhibition must be excluded. The benzothiazole-4-fluorobenzamide chemotype has been shown in the 2009 J. Med. Chem. series to discriminate between FAAH and MAGL, unlike broad-spectrum carbamate inhibitors such as URB597 [1]. Researchers can use N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide to elevate anandamide levels without simultaneously perturbing 2-arachidonoylglycerol (2-AG) tone, thereby isolating FAAH-mediated signaling in neuronal or microglial assays.

LRRK2 Orthogonal Tool Compound for Parkinson's Disease Target Validation

Given the structural precedent established in patent EP3842422A1, this benzothiazole-benzamide can be deployed as an orthogonal chemical matter to cross-validate LRRK2-dependent phenotypes observed with quinoline-based inhibitors (e.g., GSK2578215A or MLi-2) [2][3]. Its distinct chemotype reduces the risk of scaffold-specific off-target effects confounding conclusions about LRRK2's role in mitophagy, vesicular trafficking, or Wnt/β-catenin signaling in iPSC-derived dopaminergic neurons.

Hepatic Microsome Metabolic Stability Screening with Reduced Esterase Interference

The amide bond in N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is substantially less susceptible to hepatic carboxylesterase hydrolysis than ester-containing FAAH inhibitors (e.g., URB597, PF-04457845) [4][5]. This property renders the compound useful in ADME-Tox workflows where microsome stability readouts need to reflect CYP-mediated oxidation rather than hydrolytic cleavage, enabling cleaner structure-metabolism relationship (SMR) analysis for benzothiazole-containing lead series.

Dual-Target Hypothesis Testing in Neuroinflammation Models

If independent assays confirm that this compound simultaneously engages FAAH and LRRK2 at overlapping concentration ranges, it could serve as a single-agent tool to test the dual-target hypothesis that concurrent elevation of endocannabinoids and attenuation of LRRK2-mediated neuroinflammation produces synergistic neuroprotection [1][2]. This scenario is particularly relevant for microglia-neuron co-culture systems where both inflammatory cytokine release (LRRK2-dependent) and endocannabinoid tone (FAAH-dependent) contribute to neuronal survival.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.